(2S,3R)-2-methyl-3-propylthiirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-methyl-3-propylthiirane is a chiral organosulfur compound with a three-membered thiirane ring This compound is notable for its stereochemistry, which is defined by the (2S,3R) configuration, indicating the specific spatial arrangement of its atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-methyl-3-propylthiirane can be achieved through several methods. One common approach involves the reaction of a suitable epoxide with a thiol under basic conditions. For instance, the reaction of (2S,3R)-2-methyl-3-propyl-oxirane with hydrogen sulfide in the presence of a base like sodium hydroxide can yield the desired thiirane.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and efficient separation techniques to isolate the product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-2-methyl-3-propylthiirane undergoes various chemical reactions, including:
Oxidation: The thiirane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiirane ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles like amines or alkoxides replace the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted thiiranes.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2-methyl-3-propylthiirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S,3R)-2-methyl-3-propylthiirane involves its interaction with various molecular targets. The strained thiirane ring is highly reactive, allowing it to participate in nucleophilic addition and substitution reactions. These reactions can modify biological molecules, potentially leading to therapeutic effects. The specific pathways and targets depend on the context of its use, such as in drug development or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-2-methyl-3-propyl-oxirane: An epoxide analog with similar stereochemistry but an oxygen atom instead of sulfur.
(2S,3R)-2-methyl-3-propyl-sulfide: A linear sulfur-containing compound without the strained ring structure.
Uniqueness
(2S,3R)-2-methyl-3-propylthiirane is unique due to its strained thiirane ring, which imparts high reactivity and distinct chemical properties compared to its analogs. This makes it a valuable compound in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
73252-51-4 |
---|---|
Molekularformel |
C6H12S |
Molekulargewicht |
116.23 g/mol |
IUPAC-Name |
(2S,3R)-2-methyl-3-propylthiirane |
InChI |
InChI=1S/C6H12S/c1-3-4-6-5(2)7-6/h5-6H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
VFTLVPVEAUNVOS-NTSWFWBYSA-N |
Isomerische SMILES |
CCC[C@@H]1[C@@H](S1)C |
Kanonische SMILES |
CCCC1C(S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.